molecular formula C8H10N2O2S B3122549 Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate CAS No. 303148-60-9

Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B3122549
CAS No.: 303148-60-9
M. Wt: 198.24 g/mol
InChI Key: SASRIILNMYDXHF-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 . It is used for research purposes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results. The molecular weight is 198.24 and the molecular formula is C8H10N2O2S . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Antimicrobial Applications

  • Some derivatives of "Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate" have been synthesized and evaluated for their antimicrobial properties. For instance, antimony complexes of substituted thioimines, including a derivative similar in structure to the query compound, showed antimicrobial activity against pathogenic fungi and bacteria (Mahajan, Fahmi, & Singh, 2007). Similarly, thiazole fused thiosemicarbazones derived from a related structure demonstrated potent activity against S. aureus bacterial strain, validated by molecular docking studies (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).

Synthesis of Heterocyclic Compounds

  • Research has explored the reactivity of "this compound" derivatives for synthesizing novel heterocyclic compounds. These compounds have shown potential in creating materials with unique properties. For example, the synthesis of methyl 7-aryl-6-(2-thenoyl)-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylates from a similar derivative revealed the formation of complex structures upon reaction with hydrazine hydrate (Gein, Mishunin, Tsyplyakova, Vakhrin, & Slepukhin, 2011).

Development of Biological Active Materials

  • The compound and its related derivatives have been used in the synthesis of materials with potential biological activity. A study on the synthesis and cytotoxicity evaluation of novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating a triazole moiety indicated promising antitumor activity against human cell lines, demonstrating the compound's utility in developing new therapeutic agents (Gomha, Ahmed, & Abdelhamid, 2015).

Future Directions

The future directions or potential applications of “Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate” are not specified in the search results. This compound is used for research purposes , but the specific areas of research or potential future applications are not mentioned.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate involves the condensation of 2-thiophenecarboxaldehyde with methyl hydrazinecarboxylate in the presence of a suitable catalyst.", "Starting Materials": [ "2-thiophenecarboxaldehyde", "methyl hydrazinecarboxylate", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2-thiophenecarboxaldehyde (1.0 equiv) and methyl hydrazinecarboxylate (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or acetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as diethyl ether or chloroform to remove any impurities.", "Step 6: Dry the product under vacuum to obtain Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate as a yellow solid." ] }

CAS No.

303148-60-9

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl N-[(Z)-1-thiophen-2-ylethylideneamino]carbamate

InChI

InChI=1S/C8H10N2O2S/c1-6(7-4-3-5-13-7)9-10-8(11)12-2/h3-5H,1-2H3,(H,10,11)/b9-6-

InChI Key

SASRIILNMYDXHF-TWGQIWQCSA-N

Isomeric SMILES

C/C(=N/NC(=O)OC)/C1=CC=CS1

SMILES

CC(=NNC(=O)OC)C1=CC=CS1

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=CS1

solubility

7.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.